7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused oxazole and pyridine ring system, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a nitro-substituted pyridine derivative with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as anhydrous ethyl acetate and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring system .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar in structure but contains a thione group instead of a nitro group.
Spiro[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles: Features a spiro linkage and different substituents.
Uniqueness
7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is unique due to its specific combination of a hydroxyl group and a nitro group on the fused oxazole-pyridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H6N2O5 |
---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
7-hydroxy-8-nitro-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O5/c10-4-3-5(11)8-1-2-14-7(8)6(4)9(12)13/h3,10H,1-2H2 |
InChI-Schlüssel |
LETZYRJEUJBNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=CC(=O)N21)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.